

# Comparative Pharmacogenomics of Acitretin Sodium Response in Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |  |
|----------------------|------------------|-----------|--|--|--|--|
| Compound Name:       | Acitretin sodium |           |  |  |  |  |
| Cat. No.:            | B15541984        | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacogenomics of **acitretin sodium** in the context of psoriasis treatment. It aims to offer an objective overview of genetic markers influencing patient response to acitretin and its common alternatives, supported by experimental data. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the genetic landscape of psoriasis therapies and identifying potential avenues for personalized medicine.

# Introduction to Acitretin and Psoriasis Pharmacogenomics

Psoriasis is a chronic, immune-mediated inflammatory skin disease with a significant genetic component. Treatment with systemic agents like acitretin, a second-generation oral retinoid, is often employed for moderate-to-severe cases.[1] Acitretin functions by modulating epidermal proliferation and inflammation through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4] However, clinical response to acitretin and other systemic psoriasis treatments is highly variable among individuals. Pharmacogenomics seeks to identify genetic variations that can predict a patient's efficacy and risk of adverse effects to a specific drug, thereby paving the way for personalized therapeutic strategies.[5]

This guide compares the pharmacogenomic markers associated with the response to acitretin and three major classes of systemic alternatives: the antimetabolite methotrexate, the



calcineurin inhibitor cyclosporine, and tumor necrosis factor (TNF) inhibitors.

## Data Presentation: Comparative Pharmacogenomics of Psoriasis Treatments

The following tables summarize the key genetic polymorphisms associated with treatment response for acitretin and its alternatives. The data presented is collated from various independent studies, and direct head-to-head comparative trials for these pharmacogenomic markers are limited. Therefore, the comparison is indirect and should be interpreted with caution.

Table 1: Pharmacogenomic Markers of Acitretin Response in Psoriasis



| Gene/Locus | Polymorphism           | Association<br>with Acitretin<br>Response                        | Patient<br>Population | Key Findings<br>(Odds<br>Ratio/Relative<br>Risk, p-value)         |
|------------|------------------------|------------------------------------------------------------------|-----------------------|-------------------------------------------------------------------|
| HLA-DQA1   | 02:01                  | Better response                                                  | Han Chinese           | RR = 10.34, p = 0.001                                             |
| HLA-DQB1   | 02:02                  | Better response                                                  | Han Chinese           | RR = 21.01, p = 0.005                                             |
| VEGF       | -460 C>T<br>(rs833061) | TT genotype associated with non-response; TC with good response  | United Kingdom        | Not specified                                                     |
| ApoE       | ε2, ε3, ε4 alleles     | No significant association with treatment response               | Multicenter           | Allelic distribution was similar in responders and non-responders |
| ANKLE1     | rs11086065             | AG/GG<br>genotypes<br>associated with<br>ineffective<br>response | Chinese               | p = 0.003                                                         |
| CRB2       | rs1105223              | TT/CT genotypes<br>associated with<br>better efficacy            | Chinese               | p = 0.048                                                         |

Table 2: Comparative Pharmacogenomic Markers for Acitretin Alternatives



| Drug Class                        | Gene/Locus             | Polymorphi<br>sm                                                  | Association<br>with<br>Treatment<br>Response           | Patient<br>Population   | Key<br>Findings<br>(Odds<br>Ratio, p-<br>value) |
|-----------------------------------|------------------------|-------------------------------------------------------------------|--------------------------------------------------------|-------------------------|-------------------------------------------------|
| Methotrexate                      | TYMS                   | 2R/3R                                                             | 3R/3R<br>genotype<br>associated<br>with<br>sensitivity | Not specified           | OR = 8.86                                       |
| MTHFR                             | A1298C<br>(rs1801133)  | TT genotype<br>associated<br>with better<br>response<br>(PASI 90) | Han Chinese                                            | OR = 2.76, p<br>= 0.006 |                                                 |
| Cyclosporine                      | ABCB1                  | C3435T<br>(rs1045642)                                             | T allele<br>associated<br>with negative<br>response    | Greek                   | p = 0.0075                                      |
| ABCB1                             | C3435T<br>(rs1045642)  | TT/CT genotypes associated with negative response                 | Russian                                                | OR = 2.58               |                                                 |
| TNF<br>Inhibitors<br>(Etanercept) | TNF-α                  | -238G>A<br>(rs361525)                                             | GA genotype<br>associated<br>with poor<br>response     | Psoriatic<br>patients   | p = 0.001                                       |
| TNF-α                             | -308G>A<br>(rs1800629) | GA and AA<br>genotypes<br>associated<br>with poor<br>response     | Psoriatic<br>patients                                  | p = 0.03                |                                                 |



#### **Experimental Protocols**

The following are summaries of the methodologies employed in key studies cited in this guide. These are not exhaustive protocols but provide an overview of the experimental approach.

#### **Protocol 1: HLA Genotyping for Acitretin Response**

- Objective: To investigate the association between HLA gene variants and the response to acitretin in patients with moderate-to-severe psoriasis.
- Study Population: 100 Han Chinese patients with psoriasis were enrolled. Patients were classified as responders if they achieved a 75% or greater reduction in the Psoriasis Area and Severity Index (PASI 75) after 8 weeks of acitretin treatment.
- Methodology:
  - DNA Extraction: Genomic DNA was extracted from peripheral blood samples.
  - HLA Genotyping: A subset of patients (n=24) underwent deep sequencing by MHC targeted region capture. The remaining samples (n=76) were genotyped for validation using Sanger sequencing-based HLA typing.
  - Statistical Analysis: The association between specific HLA alleles and treatment response
    was evaluated using regression analysis, with adjustments for age, sex, body mass index
    (BMI), and baseline PASI. Relative risk (RR) and 95% confidence intervals were
    calculated.

## Protocol 2: Genotyping of MTHFR Polymorphisms for Methotrexate Response

- Objective: To assess the association of MTHFR rs1801133 polymorphism with the efficacy of methotrexate in psoriasis patients.
- Study Population: 309 Han Chinese patients with psoriasis who completed a 12-week methotrexate treatment.
- Methodology:



- DNA Extraction: Genomic DNA was extracted from patient samples.
- Genotyping: The MTHFR rs1801133 single nucleotide polymorphism (SNP) was genotyped. The specific genotyping method is not detailed in the abstract but is typically performed using techniques like PCR-RFLP, TagMan assays, or DNA sequencing.
- Efficacy Assessment: Treatment efficacy was determined by the percentage of patients achieving a 90% reduction from baseline PASI score (PASI 90).
- Statistical Analysis: The association between the rs1801133 genotypes and PASI 90 response rates was analyzed, and odds ratios (OR) were calculated.

### Protocol 3: ABCB1 Polymorphism Analysis for Cyclosporine Response

- Objective: To evaluate the effect of ABCB1 genetic variants on the response to cyclosporine treatment in Russian psoriasis patients.
- Study Population: 168 patients with psoriasis treated with cyclosporine.
- Methodology:
  - DNA Extraction: DNA samples were collected from the patients.
  - Genotyping: Genotyping of the ABCB1 C3435T (rs1045642) SNP was performed using PCR-RFLP (polymerase chain reaction-restriction fragment length polymorphism) and TaqMan SNP genotyping assays.
  - Response Assessment: Patients were categorized as responders or non-responders based on their clinical response to cyclosporine therapy.
  - Statistical Analysis: The association between the C3435T SNP and treatment response was assessed, and an odds ratio (OR) was calculated.

## Protocol 4: TNF-α Promoter Polymorphism Genotyping for Etanercept Response



- Objective: To evaluate the role of TNF- $\alpha$  promoter polymorphisms in predicting the response to the TNF inhibitor, etanercept.
- Study Population: 97 psoriatic patients who received etanercept for at least 3 months. Responders were defined as those achieving PASI 75 after 12 weeks of treatment.
- Methodology:
  - DNA Extraction: Genomic DNA was extracted from buccal epithelial cells.
  - Genotyping: SNPs in the TNF-α gene promoter (-238G>A and -308G>A) were genotyped by PCR-RFLP assays.
  - Statistical Analysis: The frequencies of the different genotypes were compared between responders and non-responders, and p-values were calculated to determine the significance of the associations.

## Mandatory Visualization Signaling Pathway of Acitretin



Click to download full resolution via product page





Caption: Acitretin signaling pathway in keratinocytes.

### **Experimental Workflow for a Pharmacogenomic Study**



Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmacogenomic study.



#### Conclusion

The field of pharmacogenomics holds immense promise for personalizing the treatment of psoriasis. While research has identified several genetic markers associated with the response to acitretin and its alternatives, further validation in larger, diverse cohorts is necessary. Head-to-head comparative pharmacogenomic studies are particularly needed to establish the clinical utility of these markers in guiding therapeutic decisions. The development of multiplex genetic testing panels that incorporate validated markers for multiple psoriasis treatments could be a significant step towards optimizing therapeutic outcomes and minimizing adverse effects for individuals with this chronic condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acitretin in dermatology Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Acitretin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 5. Pharmacogenomics on the Treatment Response in Patients with Psoriasis: An Updated Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacogenomics of Acitretin Sodium Response in Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541984#comparative-pharmacogenomics-of-acitretin-sodium-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com